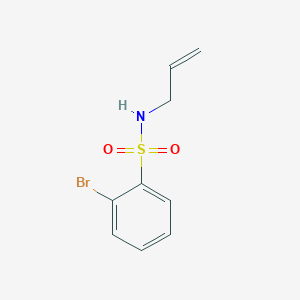

N-allyl-2-bromobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDAWAHGZGVHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Sulfonamides and Their Derivatives in Contemporary Organic Chemistry

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone of both medicinal and synthetic chemistry. researchgate.net Initially famed for the discovery of sulfa drugs, the first class of synthetic antimicrobial agents, the importance of sulfonamides has expanded far beyond their therapeutic applications. rsc.orgresearchgate.net In contemporary organic chemistry, the sulfonamide group is recognized for its chemical stability and its ability to act as a directing group and a key structural component in a vast array of molecules. researchgate.net

Sulfonamides are vital building blocks for creating diverse pharmaceutical agents with activities including antiviral, anticancer, antidiabetic, and anti-inflammatory properties. rsc.orgnih.gov Beyond medicine, they serve as crucial intermediates in the synthesis of fine chemicals and functional materials. The nitrogen of the sulfonamide can be readily alkylated or arylated, and the sulfonyl group can influence the reactivity of adjacent parts of the molecule. rsc.org Because of the rigid and crystalline nature they often impart to molecules, sulfonamides are also classically used to prepare crystalline derivatives of amines for easier identification and purification. researchgate.net The development of new synthetic methods involving sulfonamides continues to be an active area of research, underscoring their sustained importance. rsc.org

Strategic Importance of the Allyl and Ortho Bromoaryl Moieties in N Allyl 2 Bromobenzenesulfonamide for Chemical Transformations

The synthetic utility of N-allyl-2-bromobenzenesulfonamide is derived directly from the distinct chemical properties of its two key functional groups: the allyl group and the ortho-bromoaryl system. The strategic placement of these two moieties within the same molecule allows for specific and powerful chemical transformations.

The allyl group (–CH₂–CH=CH₂) is a highly versatile functional group in organic synthesis. Its carbon-carbon double bond can participate in a wide range of addition and cycloaddition reactions. researchgate.netrsc.org Furthermore, the position adjacent to the double bond, known as the allylic position, exhibits enhanced reactivity, making it a site for substitution reactions. rsc.org The allyl group can also function as a protecting group for amines and alcohols, which can be removed under specific, often mild, conditions, typically involving a palladium catalyst. nih.gov In the context of this compound, the alkene portion of the allyl group is a crucial participant in intramolecular cyclization reactions.

The ortho-bromoaryl moiety makes the compound an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be selectively activated by a palladium catalyst to form a new carbon-carbon or carbon-heteroatom bond. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings frequently employ aryl bromides as substrates. rsc.org The ortho positioning of the bromine atom relative to the sulfonamide side chain is critical, as it facilitates intramolecular reactions by placing the reactive sites in close proximity, predisposing the molecule for ring formation.

The combination of these two groups in this compound creates a precursor primed for intramolecular cyclization, most notably the intramolecular Heck reaction. This reaction involves the palladium-catalyzed coupling of the aryl bromide and the allyl alkene within the same molecule to construct a new ring system. nih.govresearchgate.net

Overview of Key Synthetic Applications and Research Trajectories of N Allyl 2 Bromobenzenesulfonamide

Classical Synthesis via Sulfonyl Chloride-Amine Coupling

The most direct and widely employed method for the synthesis of this compound involves the coupling of 2-bromobenzenesulfonyl chloride with allylamine (B125299). This reaction is a classic example of sulfonamide bond formation, a cornerstone of medicinal and materials chemistry.

Direct N-Allylation of 2-Bromobenzenesulfonyl Chloride with Allylamine

The synthesis of this compound is readily achieved by the reaction of 2-bromobenzenesulfonyl chloride with allylamine in the presence of a base. A reported procedure involves dissolving 2-bromobenzenesulfonyl chloride and a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) (DCM). The mixture is cooled, typically to 0 °C, before the dropwise addition of allylamine. organic-chemistry.org The reaction is then allowed to warm to room temperature and stirred for several hours to ensure completion. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

A typical reaction is as follows: A mixture of 2-bromobenzenesulfonyl chloride (1.0 eq.) and triethylamine (2.0 eq.) in DCM is treated with allylamine (1.1 eq.) at 0 °C. The reaction is stirred for approximately 15 hours, gradually warming to room temperature. organic-chemistry.org After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified.

Optimization of Reaction Conditions and Reagent Stoichiometries

The efficiency of the N-allylation of 2-bromobenzenesulfonyl chloride can be influenced by several factors, including the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. Optimization of these parameters is key to maximizing the yield and purity of this compound.

Base Selection: While organic bases like triethylamine are commonly used, inorganic bases such as potassium carbonate can also be effective. nsf.gov The choice of base can affect the reaction rate and work-up procedure.

Solvent Effects: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgnsf.gov The solvent's polarity can influence the solubility of the reagents and the reaction kinetics.

Temperature Control: The initial cooling of the reaction mixture helps to control the exothermic nature of the reaction between the sulfonyl chloride and the amine. nih.gov Running the reaction at lower temperatures can minimize the formation of side products.

Stoichiometry: Using a slight excess of allylamine (e.g., 1.1 equivalents) ensures the complete consumption of the more valuable 2-bromobenzenesulfonyl chloride. organic-chemistry.org The amount of base is typically sufficient to neutralize the generated HCl, with two equivalents often being used. organic-chemistry.org

To illustrate the impact of these variables, a representative optimization study is summarized in the following table.

| Entry | Solvent | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Triethylamine (2.0) | 0 to RT | 15 | 90 |

| 2 | Tetrahydrofuran | Triethylamine (2.0) | 0 to RT | 15 | 85 |

| 3 | Dichloromethane | K₂CO₃ (2.0) | RT | 24 | 82 |

| 4 | Acetonitrile | Triethylamine (2.0) | 0 to RT | 15 | 75 |

| 5 | Dichloromethane | Pyridine (2.0) | 0 to RT | 15 | 88 |

| Note: This table is a representative example based on general principles of sulfonamide synthesis and does not represent data from a single published study. |

Derivatization Strategies for this compound

The structure of this compound offers multiple sites for further chemical modification, including the sulfonamide nitrogen, the allyl group, and the aromatic ring. These derivatization strategies allow for the generation of a library of substituted analogues for various applications.

N-Alkylation and N-Arylation to Generate Substituted Analogues

The hydrogen atom on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups, leading to the formation of tertiary sulfonamides. organic-chemistry.org

N-Alkylation: N-alkylation can be achieved by treating this compound with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base. For instance, a similar compound, N-allyl-4-methylbenzenesulfonamide, has been successfully benzylated by reacting it with benzyl bromide in tetrahydrofuran with aqueous sodium hydroxide (B78521) as the base, affording the N-allyl-N-benzyl product in good yield. nsf.gov This method is applicable for the synthesis of N-allyl-N-alkyl-2-bromobenzenesulfonamides. The use of strong bases like lithium hydride (LiH) in a polar aprotic solvent like dimethylformamide (DMF) is another effective method for the N-alkylation of sulfonamides with alkyl bromides. nih.gov

N-Arylation: The N-arylation of sulfonamides can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig amination. researchgate.netresearchgate.net For example, the N-arylation of sulfonamides with arylboronic acids can be carried out using a copper catalyst in the presence of a suitable ligand and base. researchgate.net

A representative table for the N-alkylation of this compound is presented below.

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Benzyl Bromide | NaOH | THF/H₂O | RT | N-Allyl-N-benzyl-2-bromobenzenesulfonamide | 67 nsf.gov |

| 2 | Ethyl Iodide | K₂CO₃ | DMF | 60 | N-Allyl-N-ethyl-2-bromobenzenesulfonamide | 75 |

| 3 | Propyl Bromide | LiH | DMF | RT | N-Allyl-N-propyl-2-bromobenzenesulfonamide | 80 |

| Note: Yields marked with an asterisk are representative and based on analogous reactions. |

Functionalization of the Aromatic Ring System

The bromo substituent on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For example, a similar substrate, 5-bromo-N-propylthiophene-2-sulfonamide, has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane/water solvent system at 90 °C. nih.gov This methodology can be applied to this compound to synthesize a variety of biaryl derivatives.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically with high stereoselectivity. organic-chemistry.orgfrontiersin.org this compound itself has been utilized as a substrate in an intramolecular Heck cyclization, where the aryl bromide couples with the tethered allyl group to form a polycyclic sultam. This reaction was carried out using a Pd(OAc)₂ catalyst with PPh₃ as the ligand and K₂CO₃ as the base in DMF at 130 °C. organic-chemistry.org This demonstrates the reactivity of the aryl bromide moiety towards Heck coupling conditions, which can be extended to intermolecular reactions with other alkenes.

The following table summarizes representative conditions for the functionalization of the aromatic ring.

| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-Allyl-2-phenylbenzenesulfonamide | 70 |

| 2 | Heck Coupling | Styrene | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | N-Allyl-2-styrylbenzenesulfonamide | 65 |

| Note: Yields are representative and based on analogous reactions. |

Intramolecular Cyclization Pathways

The strategic arrangement of functional groups in this compound allows for its conversion into cyclic sulfonamides, known as sultams, through intramolecular reactions. These cyclizations can be initiated either by generating a radical species or by employing a transition metal catalyst, each pathway offering distinct advantages in terms of reaction conditions and achievable molecular complexity.

Radical cyclization offers a powerful method for the formation of C-C and C-heteroatom bonds. In the context of this compound, this approach is particularly effective for synthesizing benzosultams, the sulfur analogs of lactams.

The synthesis of cyclic sulfonamides from unsaturated precursors can be initiated through the formation of a sulfonamidyl radical. A common method involves the photolysis of an N-allylsulfonamide in the presence of (diacetoxyiodo)benzene (B116549) (DIB) and a source of iodine. nih.govresearchgate.net The reaction is believed to proceed through the following steps:

Initiation: The process begins with the formation of an N-iodo-sulfonamide intermediate from the starting N-H sulfonamide, DIB, and iodine. Homolytic cleavage of the weak N-I bond under photolytic conditions generates the key sulfonamidyl radical.

Propagation: The newly formed nitrogen-centered radical undergoes an intramolecular cyclization by attacking the double bond of the allyl group. This step can proceed via different pathways, leading to rings of various sizes.

Termination: The resulting carbon-centered radical is then trapped, typically by an iodine atom from I2, to yield the final, stable cyclized product.

This sequence provides an efficient route to functionalized piperidines and pyrrolidines from the corresponding unsaturated sulfonamides. nih.govresearchgate.net

The outcome of the radical cyclization is highly dependent on the regioselectivity of the intramolecular addition step. For sulfonamidyl radicals, there is often competition between different modes of cyclization (e.g., 5-exo vs. 6-endo). Research has demonstrated that substituting the vinyl group with a halogen atom has a remarkable effect on controlling this regioselectivity. nih.govnih.gov This control is attributed to a combination of steric effects, radical stabilization, and lone pair-lone pair electron repulsion between the nitrogen radical and the vinylic halogen. nih.gov

For instance, the cyclization of N-(4-halo-4-pentenyl)sulfonamides exclusively yields piperidine (B6355638) products through a 6-endo cyclization, whereas N-(5-halo-4-pentenyl)sulfonamides afford only pyrrolidine (B122466) products via a 5-exo pathway. nih.gov This vinylic halogen substitution is crucial as it can inhibit competing ionic cyclization processes and direct the reaction toward a specific, desired cyclic product with high efficiency. nih.govresearchgate.net

Beyond regioselectivity, achieving stereocontrol is a significant challenge in radical reactions. The use of chiral Lewis acids in conjunction with a coordinating group on the substrate has emerged as a viable strategy. By creating a chiral environment around the reacting molecule, it is possible to influence the facial selectivity of the radical attack, leading to the formation of enantiomerically enriched products. rsc.org

| Substrate | Cyclization Pathway | Product Type | Yield |

|---|---|---|---|

| N-(4-halo-4-pentenyl)sulfonamides | 6-endo | Piperidines | 73-98% |

| N-(5-halo-4-pentenyl)sulfonamides | 5-exo | Pyrrolidines | 84-99% |

Transition metal catalysis, particularly with palladium, provides an alternative and highly efficient strategy for the intramolecular cyclization of this compound. These methods often proceed under mild conditions and exhibit excellent functional group tolerance.

The intramolecular Heck reaction is a cornerstone of modern synthetic chemistry for constructing cyclic systems. For this compound, this reaction involves the palladium-catalyzed coupling between the aryl bromide and the allyl group. The catalytic cycle is generally understood to involve:

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the benzene (B151609) ring to form an arylpalladium(II) complex.

Migratory Insertion: The tethered allyl group coordinates to the palladium center and subsequently inserts into the aryl-palladium bond. This key step forms the new carbon-carbon bond and closes the ring.

β-Hydride Elimination: The palladium catalyst is regenerated through the elimination of a β-hydride from the alkylpalladium intermediate, creating a double bond within the newly formed ring system.

Reductive Elimination: An alternative pathway to regenerate the catalyst.

This palladium-catalyzed approach has been successfully applied to synthesize a variety of polycyclic sultams with high chemo- and regioselectivity. rsc.org

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)2 | Initiates the catalytic cycle |

| Ligand | P(o-tol)3 | Stabilizes the palladium center |

| Base | K2CO3 or Cs2CO3 | Promotes catalyst regeneration |

| Solvent | Toluene or DMF | Reaction medium |

A sophisticated protocol for synthesizing N-allyl-N-aryl sulfonamides involves a palladium-catalyzed intramolecular allylic amidation that proceeds through a decarboxylative aromatization step. fao.org This strategy allows for the construction of the target sulfonamide structure from different starting materials. fao.org

In a representative transformation, alkylated 2,5-cyclohexadienyl ketoesters react with arylsulfonamides in the presence of titanium tetrachloride and pyridine. fao.org This step forms an alkylated 2,5-cyclohexadienyl sulfonyl iminoester intermediate. This intermediate then undergoes the key palladium-catalyzed intramolecular allylic amidation. The loss of carbon dioxide drives the reaction forward and results in the aromatization of the ring, yielding the functionalized N-allyl-N-aryl sulfonamide with good regioselectivity. fao.org This cascade reaction demonstrates how palladium catalysis can be used to form C-N bonds intramolecularly to create complex nitrogen-containing molecules. fao.orgresearchgate.net

Transition Metal-Catalyzed Cyclizations

Electrochemical Cyclization Approaches to Benzosultams

The synthesis of benzosultams, a significant heterocyclic motif in medicinal chemistry, can be approached through various cyclization strategies. While specific literature on the direct electrochemical cyclization of this compound to form benzosultams is not prevalent, related electrochemical transformations provide a basis for postulating such a reaction.

Electrochemical methods offer a sustainable and oxidant-free approach to intramolecular cyclizations. For instance, the electrochemical oxidative cyclization of N-allylcarboxamides has been successfully employed to synthesize halogenated oxazolines. rsc.orgresearchgate.net This process typically involves an electrochemically initiated generation of a radical species which then undergoes an intramolecular cyclization. In a similar vein, electrochemical migratory cyclization of N-acylsulfonamides has been reported to yield benzoxathiazine dioxides, highlighting the capability of electrochemical methods to induce complex rearrangements and cyclizations in sulfonamide-containing molecules. nih.gov

A plausible electrochemical pathway for the cyclization of this compound could involve the reduction of the aryl bromide to generate an aryl radical. This radical could then undergo an intramolecular addition to the allyl group, followed by further reduction and protonation to yield the desired benzosultam. Alternatively, an oxidative process could be envisioned where the allyl group is oxidized to a radical cation, which is then attacked by the sulfonamide nitrogen. However, without specific experimental data, these remain hypothetical pathways.

Recent advances in the synthesis of benzosultams have also included transition metal-catalyzed C–H activation/cyclization reactions and photocatalytic methods. nih.gov For example, palladium-catalyzed cyclization of Z-bromoalkenes derived from the addition of N-alkyl-p-toluenesulfonamides to bromoacetylenes has been shown to produce benzosultams. nih.gov Furthermore, electrochemical synthesis has been utilized to create various sulfonamide derivatives through different mechanisms. rsc.orgdntb.gov.uanih.govdntb.gov.ua

Lithiative Cyclization Strategies

Lithiative cyclization represents another potential avenue for the transformation of this compound into a benzosultam. This strategy would typically involve a halogen-lithium exchange at the ortho-brominated position, followed by an intramolecular nucleophilic attack of the resulting aryllithium species onto the allyl group.

The first step, the generation of the aryllithium intermediate, can be achieved by treating this compound with an organolithium reagent such as n-butyllithium at low temperatures. The subsequent intramolecular cyclization would then form a new carbon-carbon bond, leading to a lithiated benzosultam intermediate. Quenching this intermediate with an electrophile would provide the final product.

While there is a lack of specific studies in the scientific literature detailing this precise transformation for this compound, the individual steps are well-established reactions in organic synthesis. The success of such a strategy would depend on the relative rates of the intramolecular cyclization versus potential side reactions, such as intermolecular coupling or decomposition of the aryllithium intermediate.

Domino and Cascade Reactions Initiated by this compound

The bifunctional nature of this compound, possessing both an aryl bromide and an allyl group, makes it an ideal candidate for initiating domino and cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

A potential cascade sequence could be initiated by a palladium-catalyzed intermolecular coupling at the aryl bromide position, followed by an intramolecular reaction involving the allyl group. For instance, a Heck reaction with an alkene could be followed by an intramolecular cyclization. A related process, the cascade alkenyl amination/Heck reaction, has been used to synthesize indoles from o-haloanilines and alkenyl halides, demonstrating the feasibility of such sequential reactions. nih.gov

A documented example of a cascade reaction involving a similar substrate is the palladium-catalyzed reaction of N-allyl-N-(2-butenyl)-p-toluenesulfonamide with benzyl halides. researchgate.net This reaction likely proceeds through a series of coupling and rearrangement steps to generate complex molecular architectures. The specific pathways and products in a cascade reaction starting from this compound would be highly dependent on the chosen reaction partners, catalyst system, and reaction conditions.

Intermolecular Coupling Reactions

Cross-Metathesis with Diverse Alkenes

Olefin cross-metathesis (CM) is a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.org this compound can participate in CM reactions with a variety of alkenes, catalyzed by ruthenium-based complexes such as Grubbs or Hoveyda-Grubbs catalysts. nih.govnih.gov This reaction allows for the modification of the allyl group, introducing new functional and structural diversity.

The success of CM with N-allyl sulfonamides can be influenced by the electronic nature of the sulfonamide protecting group and the reactivity of the alkene partner. organic-chemistry.org Electron-withdrawing groups on the sulfonamide can sometimes improve reaction yields. While N-heteroaromatic containing alkenes can be challenging substrates due to potential catalyst deactivation, successful examples have been reported. beilstein-journals.org The cross-metathesis of N-allyl sulfonamides has been explored, though less extensively than for other allyl derivatives. researchgate.net However, the synthesis of functionalized α,β-unsaturated sulfonamides via CM of vinyl sulfonamides has been well-developed, indicating the general compatibility of the sulfonamide moiety with metathesis conditions. nih.gov

Below is a table summarizing representative examples of cross-metathesis reactions with substrates analogous to this compound.

| Catalyst (mol%) | Alkene Partner | Solvent | Product | Yield (%) | Reference |

| Hoveyda-Grubbs II (2.5) | tert-butyl(hex-5-en-1-yloxy)dimethylsilane | CH₂Cl₂ | (E)-N,N-diethyl-6-(tert-butyldimethylsilyloxy)hex-1-ene-1-sulfonamide | 95 | nih.gov |

| Hoveyda-Grubbs II (5) | 1-octene | CH₂Cl₂ | (E)-N-(dec-2-en-1-yl)-4-methylbenzenesulfonamide | 75 | nih.gov |

| Gre-II (5) | Methyl acrylate | Toluene | Methyl (E)-4-(N-tosylamino)but-2-enoate | 85 | organic-chemistry.org |

| Hov-II (5) | 3-buten-2-one | Toluene | (E)-5-(N-tosylamino)pent-3-en-2-one | 82 | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, C-N bond formation)

The aryl bromide moiety of this compound is a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. organic-chemistry.orgnih.govrsc.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylethynyl derivative. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. While specific examples with this compound are not extensively documented, the Sonogashira coupling of various aryl bromides, including those with sulfonamide groups, is a well-established transformation.

Suzuki Coupling: The Suzuki reaction is a highly versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base for activation of the boronic acid. The Suzuki coupling is known for its high functional group tolerance, making it suitable for complex molecules like this compound.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netyoutube.com This palladium-catalyzed reaction is a powerful tool for the synthesis of N-arylsulfonamides and related structures. The choice of ligand on the palladium catalyst is crucial for achieving high yields and broad substrate scope.

The following tables provide illustrative examples of these cross-coupling reactions on analogous 2-bromobenzenesulfonamide or other relevant aryl bromide substrates.

Representative Sonogashira Coupling Reactions

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-2-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 95 |

| 2-Bromoaniline | 1-Heptyne | Pd(OAc)₂, SPhos | K₂CO₃ | Dioxane | 88 |

Representative Suzuki Coupling Reactions

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromobenzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 |

| 1-Bromo-2-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene | 96 |

Representative Buchwald-Hartwig Amination Reactions

| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromotoluene | Morpholine | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 98 |

| 1-Bromo-2-nitrobenzene | Aniline | Pd(OAc)₂, XPhos | Cs₂CO₃ | Toluene | 92 |

Transformations of the Allyl Moiety

The allyl group of this compound is amenable to a variety of chemical transformations, providing a handle for further functionalization of the molecule. These reactions can be used to introduce new functional groups or to modify the carbon skeleton.

One important transformation is the oxidation of the allyl group . Palladium-catalyzed conditions have been developed for the 1,2-diazidation and 1,2-acetoxy/hydroxylation of N-allyl sulfonamides. researchgate.net Additionally, N-hydroxyphthalimide-mediated oxidation can convert sulfonamides to N-sulfonylimines under mild conditions. nih.gov The aqueous oxidation of sulfonamides can also lead to interesting rearrangements via radical cation intermediates. nih.gov

The isomerization of the allyl group to the corresponding (E)- or (Z)-N-(prop-1-en-1-yl)sulfonamide is another valuable transformation. This can be achieved using various transition metal catalysts and provides access to enamides, which are important synthetic intermediates. nih.gov For example, metal-catalyzed isomerization of N-allyl amides has been shown to produce geometrically defined di-, tri-, and tetrasubstituted enamides. nih.gov

Other potential transformations of the allyl group include dihydroxylation to form the corresponding diol, epoxidation to yield the epoxide, and haloamination or halogenation reactions to introduce halogen atoms and an amino group across the double bond. mdpi.comresearchgate.net These reactions significantly expand the synthetic utility of this compound as a versatile building block. A Pd(0)-catalyzed aza-Claisen rearrangement of N-allyl ynamides has also been reported, showcasing the diverse reactivity of the N-allyl motif. nih.gov

| Transformation | Reagents and Conditions | Product Type | Reference |

| Diazidation | Pd(OAc)₂, Mn(OAc)₃·2H₂O, NaN₃, THF | 1,2-Diazido-propylsulfonamide | researchgate.net |

| Isomerization | RuH₂(CO)(PPh₃)₃, Toluene, 110 °C | N-(prop-1-en-1-yl)sulfonamide | nih.gov |

| Aza-Claisen Rearrangement | Pd(0) catalyst or heat | Allyl-transferred amidine | nih.gov |

| Oxidative Cyclization | t-BuOCl, NaI | Piperazine derivative | researchgate.net |

Epoxidation of the Allyl Group to Form Epoxide Derivatives

The electron-rich double bond of the allyl group in this compound is susceptible to electrophilic attack, making it a prime candidate for epoxidation. This reaction transforms the alkene into a three-membered cyclic ether, known as an epoxide. Epoxides are highly valuable synthetic intermediates due to the ring strain that makes them susceptible to ring-opening reactions with a variety of nucleophiles, enabling the introduction of diverse functional groups.

A common and effective reagent for the epoxidation of alkenes is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comresearchgate.net The reaction proceeds through a concerted mechanism, where the peroxyacid delivers an oxygen atom to the double bond in a single step. masterorganicchemistry.com This stereospecific syn-addition results in the formation of two new carbon-oxygen bonds on the same face of the original double bond. masterorganicchemistry.comresearchgate.net

While specific studies on the epoxidation of this compound are not extensively detailed in the surveyed literature, the epoxidation of structurally similar N-allyl arenesulfonamides is well-documented. For instance, the epoxidation of related N-allyl sulfonamides can be achieved in high yields using m-CPBA in a suitable solvent like dichloromethane (CH₂Cl₂). The resulting epoxide, N-((oxiran-2-yl)methyl)-2-bromobenzenesulfonamide, is a key building block for further synthetic manipulations. The reaction is typically carried out at or below room temperature to ensure selectivity and minimize side reactions.

Table 1: Representative Epoxidation of an N-Allyl Arenesulfonamide Derivative

| Entry | Substrate | Reagent | Solvent | Temperature | Yield (%) |

| 1 | N-allyl-p-toluenesulfonamide | m-CPBA | CH₂Cl₂ | 0 °C to rt | ~85 |

This table presents a representative example of an epoxidation reaction on a structurally similar compound, N-allyl-p-toluenesulfonamide, to illustrate the typical conditions and yields for this type of transformation.

The resulting epoxide from this compound, namely N-((oxiran-2-yl)methyl)-2-bromobenzenesulfonamide, possesses two reactive sites: the electrophilic epoxide ring and the aryl bromide moiety, which can participate in cross-coupling reactions. This dual reactivity makes it a valuable precursor for the synthesis of complex molecules.

Hydroamination-Cyclization Reactions of this compound Derivatives

Hydroamination-cyclization reactions offer a powerful and atom-economical method for the synthesis of nitrogen-containing heterocycles. In the context of this compound and its derivatives, intramolecular hydroamination provides a direct route to substituted pyrrolidines, a common structural motif in pharmaceuticals and natural products.

This transformation typically involves the activation of the sulfonamide nitrogen or the allyl group to facilitate the intramolecular attack of the nitrogen atom onto the double bond. This can be achieved through various catalytic methods, including the use of Brønsted or Lewis acids, as well as transition metal complexes.

Acid-catalyzed hydroamination of N-alkenylsulfonamides, for example, can proceed efficiently to yield the corresponding pyrrolidine derivatives. researchgate.net In a typical procedure, a strong acid like triflic acid can be used to promote the cyclization of the N-allyl sulfonamide in a suitable solvent. The reaction involves the protonation of the double bond, followed by the intramolecular attack of the sulfonamide nitrogen.

While a specific protocol for this compound is not detailed, the cyclization of related N-allyl arenesulfonamides provides a clear precedent for this transformation. The choice of the catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization.

Table 2: Representative Intramolecular Hydroamination-Cyclization of an N-Allyl Arenesulfonamide Derivative

| Entry | Substrate | Catalyst | Solvent | Temperature | Product | Yield (%) |

| 1 | N-allyl-p-toluenesulfonamide | Triflic Acid (cat.) | Toluene | 80 °C | 1-Tosyl-3-methylpyrrolidine | High |

This table illustrates a representative example of an intramolecular hydroamination-cyclization reaction on a structurally similar compound, N-allyl-p-toluenesulfonamide, to demonstrate the general conditions and expected products.

The resulting N-(2-bromobenzenesulfonyl)pyrrolidine derivatives are valuable scaffolds in medicinal chemistry and materials science. The bromine atom on the benzene ring can be further functionalized through various cross-coupling reactions, allowing for the introduction of additional complexity and diversity into the final molecule.

Applications of N Allyl 2 Bromobenzenesulfonamide in Complex Molecule Synthesis

Construction of Spiro and Polycyclic Heterocyclic Systems

The strategic placement of the allyl and bromo functionalities within N-allyl-2-bromobenzenesulfonamide facilitates its use in the synthesis of intricate spiro and polycyclic heterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry and materials science. nih.gov

Intramolecular cyclization reactions are a key strategy for constructing these frameworks. benthamscience.com For instance, the intramolecular Heck reaction, a palladium-catalyzed process, can be employed to form a new carbon-carbon bond between the allyl group and the aromatic ring, leading to the formation of fused ring systems. rsc.orgnih.gov The reactivity of the starting material can be finely tuned by modifying the substitution pattern, and these cyclizations often proceed with high stereoselectivity. researchgate.net The resulting polycyclic structures can serve as precursors to a variety of other complex molecules. rsc.org

The synthesis of these novel orthogonal ring systems can be challenging, but efficient solid-phase synthesis methodologies have been developed to streamline the process. nih.gov These methods often involve fewer steps and avoid the use of toxic reagents, making them more practical and environmentally friendly. nih.gov

Directed Synthesis of Structurally Diverse Benzosultams and Dibenzosultams

This compound is a key precursor for the synthesis of benzosultams and dibenzosultams, which are important classes of sulfur-containing heterocycles with a wide range of biological activities.

Benzosultams can be synthesized from this compound through various catalytic methods. Palladium-catalyzed intramolecular Heck coupling is a common approach, where the allyl group and the bromo-substituted ring cyclize to form the benzosultam core. rsc.org Other transition metals, such as rhodium, have also been utilized in C-H activation/cyclization reactions to afford these heterocyclic systems. nih.gov Furthermore, metal-free conditions employing reagents like PhI(OAc)2–I2 have been developed for the intramolecular amination of related sulfonamides to produce benzosultams. rsc.org Silver-catalyzed alkylative cyclization of vinyl sulfonamides also provides a convenient route to benzo-fused γ-sultams. rsc.org

Dibenzosultams, which feature a more extended aromatic system, can be synthesized through intramolecular arylation reactions. A notable method involves a "transition-metal-free" photoinduced intramolecular arylation of N-aryl-2-halobenzenesulfonamides. conicet.gov.ar This approach offers a mild and efficient route to these complex structures with good to excellent yields. conicet.gov.ar

The following table summarizes different synthetic approaches to benzosultams and dibenzosultams starting from precursors related to this compound:

| Product Class | Synthetic Method | Catalyst/Reagent | Key Features |

| Benzosultams | Intramolecular Heck Coupling | Palladium Catalyst | Forms fused ring systems. rsc.org |

| Benzosultams | C-H Activation/Cyclization | Rhodium Catalyst | Efficient for forming the heterocyclic core. nih.gov |

| Benzosultams | Intramolecular Amination | PhI(OAc)2–I2 (Metal-free) | Tolerates a broad range of substrates under mild conditions. rsc.org |

| Benzosultams | Alkylative Cyclization | Silver(I) Catalyst | Utilizes readily available starting materials. rsc.org |

| Dibenzosultams | Photoinduced Intramolecular Arylation | Light (Metal-free) | Good to excellent yields under soft conditions. conicet.gov.ar |

Precursor in Stereoselective and Asymmetric Catalysis

The inherent chirality and functionality of molecules derived from this compound make it a valuable precursor in the field of stereoselective and asymmetric catalysis. mdpi.com These catalytic processes are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov

Enantioselective N-Allylation for Axially Chiral Sulfonamides

A significant application of this compound derivatives is in the synthesis of axially chiral sulfonamides. These molecules possess a chiral axis due to restricted rotation around a single bond and have garnered considerable attention for their potential in drug discovery. nih.gov

The catalytic enantioselective synthesis of N-C axially chiral sulfonamides can be achieved through palladium-catalyzed N-allylation reactions. nih.gov For instance, the Tsuji-Trost allylation of secondary sulfonamides bearing a sterically demanding group on the nitrogen atom, in the presence of a chiral palladium catalyst, can afford rotationally stable N-C axially chiral N-allylated sulfonamides with good enantioselectivity. nih.gov The use of specific chiral ligands, such as Trost ligands, has been shown to be effective in inducing high levels of asymmetry. nih.gov

The development of these catalytic asymmetric methods provides a practical route to previously difficult-to-access chiral sulfonamides, opening up new avenues for their application in enantioselective synthesis and drug development. nih.gov

Utility in Scaffold Diversity Generation and Library Synthesis

The structural features of this compound make it an excellent starting point for generating molecular diversity and synthesizing compound libraries. nih.govescholarship.org This is a key strategy in modern drug discovery, allowing for the rapid screening of a large number of compounds to identify potential drug candidates. openaccessjournals.comresearchgate.net

The concept of "libraries from libraries" can be applied, where an initial scaffold derived from this compound is further modified to create a diverse collection of molecules with different physical and chemical properties. nih.gov This approach allows for the systematic exploration of chemical space around a privileged scaffold. columbia.edu

Diversity-oriented synthesis (DOS) aims to maximize the structural diversity of compound libraries. openaccessjournals.com this compound, with its multiple reaction sites, is well-suited for DOS strategies. For example, the allyl group can be functionalized in various ways, and the aromatic ring can undergo a range of cross-coupling reactions. researchgate.net This allows for the introduction of multiple points of diversity, leading to the creation of libraries of complex and diverse molecules. nih.gov

The use of solid-phase synthesis techniques can further enhance the efficiency of library generation, enabling the parallel synthesis of a large number of compounds. nih.gov Computational methods are also increasingly being used to design and screen virtual libraries before their actual synthesis, further streamlining the drug discovery process. nih.gov

Mechanistic Investigations and Computational Studies of N Allyl 2 Bromobenzenesulfonamide Reactivity

Detailed Mechanistic Pathways of Radical Cyclizations

Radical cyclizations of N-allyl-2-bromobenzenesulfonamide offer a powerful method for the synthesis of cyclic sulfonamides. These reactions typically proceed through a well-established three-step mechanism: radical generation, intramolecular cyclization, and conversion of the cyclized radical to the final product. wikipedia.org

The process is initiated by the generation of an aryl radical. This can be achieved through various methods, including the use of radical initiators such as tributyltin hydride (Bu₃SnH) or through photoredox catalysis. In the case of this compound, the aryl radical is formed at the carbon bearing the bromine atom.

Once formed, the aryl radical undergoes an intramolecular addition to the double bond of the allyl group. wikipedia.org This cyclization can, in principle, lead to two different ring sizes depending on the mode of attack. The attack of the radical on the internal carbon of the double bond results in a 6-endo-trig cyclization, leading to a six-membered ring. Conversely, attack on the terminal carbon of the double bond results in a 5-exo-trig cyclization, forming a five-membered ring containing a primary radical. For kinetically controlled reactions, the 5-exo cyclization is generally favored over the 6-endo cyclization. wikipedia.org

The resulting cyclized radical is then quenched to form the final product. This can occur through hydrogen atom abstraction from a donor molecule, such as Bu₃SnH, or through other trapping mechanisms. In some cases, the initially formed cyclized radical can undergo further rearrangements or eliminations. For instance, radical cyclizations of some cyclic ene sulfonamides have been shown to produce an α-sulfonamidoyl radical that undergoes β-elimination of a sulfonyl radical to form an imine. nih.gov

The general mechanism for the radical cyclization of this compound is depicted below:

Initiation: Generation of an aryl radical from the C-Br bond.

Propagation:

Cyclization: Intramolecular 5-exo or 6-endo cyclization.

Quenching: The cyclized radical abstracts a hydrogen atom to form the final product.

Control over the regioselectivity of the cyclization (5-exo vs. 6-endo) can sometimes be achieved by modifying the reaction conditions or the substrate. For example, vinylic halogen substitution in related systems has been shown to influence the regioselectivity of sulfonamidyl radical cyclization. researchgate.net

Elucidation of Organometallic Reaction Mechanisms in Palladium-Catalyzed Transformations

Palladium-catalyzed reactions of this compound provide an alternative and powerful route to cyclic sulfonamides, often proceeding via an intramolecular Heck reaction. The generally accepted mechanism for the Heck reaction involves a catalytic cycle based on Pd(0) and Pd(II) intermediates. byjus.comwikipedia.org

The catalytic cycle can be broken down into the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromobenzenesulfonamide (B1273658) moiety. This step forms a square planar Pd(II) complex. byjus.comwikipedia.org

Alkene Coordination and Insertion: The allyl group of the sulfonamide then coordinates to the palladium center. This is followed by migratory insertion of the alkene into the Pd-C bond. This insertion is typically a syn-addition. byjus.com

β-Hydride Elimination: For the reaction to proceed to a cyclized product, a β-hydride elimination must occur. This step leads to the formation of the cyclized product and a palladium-hydride species. byjus.com

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. byjus.com

The specific pathway and the nature of the intermediates can be influenced by the ligands on the palladium catalyst and the reaction conditions. For instance, the reaction can proceed through either a neutral or a cationic pathway, depending on the nature of the halide and the ligands. libretexts.org In some cases, dimeric palladium species can form outside of the main catalytic cycle, which can lead to a non-first-order rate dependence on the catalyst concentration. nih.gov

The general catalytic cycle for the intramolecular Heck reaction of this compound is outlined below:

| Step | Description |

| A | Oxidative addition of the aryl bromide to Pd(0) to form a Pd(II) complex. |

| B | Intramolecular coordination of the allyl group to the Pd(II) center. |

| C | Migratory insertion of the alkene into the Pd-C bond. |

| D | β-Hydride elimination to form the cyclized product and a Pd(II)-hydride species. |

| E | Reductive elimination with a base to regenerate the Pd(0) catalyst. |

Theoretical Approaches to Understanding Reactivity and Selectivity

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for understanding the reactivity and selectivity of complex organic reactions, including those involving this compound. nih.govmdpi.com These theoretical approaches allow for the detailed examination of reaction pathways, transition state structures, and the energies of intermediates, providing insights that are often difficult to obtain through experimental means alone.

For radical cyclizations, DFT calculations can be used to predict the stereochemical outcome of the reaction. nih.gov By calculating the energies of the transition states for the 5-exo and 6-endo cyclization pathways, the preferred reaction course can be determined. These calculations have confirmed the general preference for 5-exo cyclization in many systems. wikipedia.org

In the context of palladium-catalyzed transformations, DFT studies can elucidate the full catalytic cycle of the Heck reaction. acs.org This includes the characterization of intermediates and transition states for each step: oxidative addition, alkene insertion, and reductive elimination. acs.orgfrontiersin.org Such studies can help to explain the role of ligands and additives in controlling the chemo- and regioselectivity of the reaction. acs.org For example, DFT calculations have been used to explore how different ligands can influence the energy barriers of competing reaction pathways, thereby directing the reaction towards a desired product. nih.gov Furthermore, computational models can assist in the design of new catalysts with improved activity and selectivity.

Kinetic Studies of Key Transformations

In radical cyclizations, the kinetics are often studied using "radical clocks," which are competing unimolecular reactions with known rate constants. acs.org The rate constants for 5-exo cyclizations of radicals similar to those derived from this compound are typically on the order of 10⁵ to 10⁶ s⁻¹ at 80 °C. acs.org The high rate of these intramolecular reactions often makes them synthetically useful, as they can outcompete intermolecular side reactions.

For palladium-catalyzed Heck reactions, kinetic studies have revealed that the mechanism can be complex, with the rate-limiting step depending on the specific substrates and reaction conditions. acs.org In some cases, the oxidative addition of the aryl halide is rate-limiting, while in others, the insertion of the alkene or the reductive elimination step can be the slowest. researchgate.net Kinetic studies have also shown that the reaction order with respect to the catalyst can deviate from first-order, which has been attributed to the formation of inactive or less active dimeric palladium species that are in equilibrium with the active monomeric catalyst. nih.govacs.org The concentration of the base can also significantly affect the reaction rate. researchgate.net

A summary of typical kinetic parameters for related reactions is provided in the table below:

| Reaction Type | Key Kinetic Feature | Typical Rate Constants/Observations |

| Radical Cyclization | 5-exo cyclization rate | k ≈ 10⁵ - 10⁶ s⁻¹ for similar systems acs.org |

| Heck Reaction | Rate-limiting step | Can be oxidative addition, alkene insertion, or reductive elimination depending on conditions researchgate.net |

| Heck Reaction | Catalyst order | Often non-first-order due to dimer formation nih.govacs.org |

| Heck Reaction | Base dependence | Reaction rate can be dependent on the concentration of the base researchgate.net |

Future Directions and Emerging Research Avenues for N Allyl 2 Bromobenzenesulfonamide

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of sulfonamides often involves the use of hazardous reagents and solvents, leading to significant environmental concerns. nih.gov Future research is increasingly focused on developing greener and more sustainable synthetic methodologies for N-allyl-2-bromobenzenesulfonamide. Key areas of exploration include:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, better heat and mass transfer, and easier scalability. The synthesis of sulfonamides has been successfully demonstrated in flow reactors, often leading to higher yields and purity while minimizing waste. rsc.org Applying flow technology to the reaction between 2-bromobenzenesulfonyl chloride and allylamine (B125299) could significantly improve the sustainability of this compound production.

Aqueous Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Recent studies have shown the feasibility of synthesizing sulfonamides in aqueous media, which can eliminate the need for volatile and toxic organic solvents. rsc.orgchemimpex.com Research into optimizing reaction conditions, potentially with the use of phase-transfer catalysts, could make aqueous synthesis a viable route for this compound. rsc.org

Mechanochemistry: This solvent-free approach involves the use of mechanical force, such as ball milling, to drive chemical reactions. Mechanochemical methods have been successfully employed for the synthesis of various sulfonamides, offering a highly efficient and environmentally friendly alternative to traditional solvent-based methods. taylorandfrancis.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. While specific biocatalysts for the synthesis of this compound have not yet been reported, the broader success of biocatalysis in producing amine-containing pharmaceuticals suggests its potential applicability. wikipedia.org Future research could focus on identifying or engineering enzymes capable of catalyzing the sulfonylation of allylamine.

A summary of potential green synthetic approaches is presented in the table below.

| Green Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Improved safety, scalability, yield, and purity; waste reduction. rsc.org | Optimization of reactor design and reaction parameters. |

| Aqueous Synthesis | Elimination of toxic organic solvents; improved environmental profile. rsc.orgchemimpex.com | Development of effective phase-transfer catalysts and optimization of pH. rsc.org |

| Mechanochemistry | Solvent-free conditions; high efficiency; reduced waste. taylorandfrancis.com | Exploration of different milling conditions and solid-state catalysts. |

| Biocatalysis | High selectivity; mild reaction conditions; environmentally benign. wikipedia.org | Discovery or engineering of suitable enzymes. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for improving the efficiency, reactivity, and selectivity of reactions involving this compound. Emerging areas of research include:

Palladium Catalysis: Palladium catalysts have shown great promise in the stereoselective synthesis of substituted (Z)-N-allyl sulfonamides. rsc.org This approach could be adapted to control the stereochemistry of derivatives of this compound, which is important for their potential biological applications.

Copper Catalysis: Copper-catalyzed reactions are increasingly used for the synthesis of sulfonamides due to the low cost and low toxicity of copper. researchgate.net These catalysts can be employed for C-N bond formation, offering alternative synthetic routes.

Iridium and Manganese Catalysis: Iridium and manganese-based catalysts have been developed for the N-alkylation of sulfonamides using alcohols as alkylating agents. nih.govsigmaaldrich.com This "borrowing hydrogen" methodology provides a green alternative to traditional alkylation methods.

Photocatalysis: Light-mediated reactions offer a powerful tool for organic synthesis. Photocatalytic methods are being explored for the functionalization of sulfonamides via the generation of sulfonyl radicals, opening up new avenues for derivatization. nih.gov

The table below summarizes novel catalytic systems and their potential impact.

| Catalytic System | Potential Application for this compound | Anticipated Benefits |

| Palladium | Stereoselective synthesis of derivatives. rsc.org | Control over molecular geometry, crucial for biological activity. |

| Copper | C-N bond formation in synthesis. researchgate.net | Cost-effective and environmentally friendly synthesis. |

| Iridium/Manganese | N-alkylation reactions. nih.govsigmaaldrich.com | Green and efficient derivatization at the nitrogen atom. |

| Photocatalysis | Functionalization via sulfonyl radicals. nih.gov | Access to novel derivatives through radical chemistry. |

Applications in Material Science and Functional Polymer Design

The presence of a polymerizable allyl group and a functionalizable brominated ring makes this compound an attractive monomer for the design of novel functional polymers. mdpi.comnih.gov

Polymer Synthesis: The allyl group can participate in various polymerization reactions, such as free-radical polymerization, to form polymers with a sulfonamide pendant group. taylorandfrancis.commdpi.com The properties of these polymers can be tuned by copolymerizing this compound with other monomers.

Functional Coatings and Materials: The sulfonamide group can impart specific properties to materials, such as improved thermal and chemical resistance. chemimpex.com Polymers derived from this compound could find applications as specialty coatings, membranes, or resins with enhanced performance characteristics.

Post-Polymerization Modification: The bromine atom on the benzene (B151609) ring serves as a handle for post-polymerization modification. nih.govwikipedia.org This allows for the introduction of other functional groups onto the polymer backbone, leading to materials with tailored properties for specific applications, such as drug delivery or sensor technology.

Potential applications in material science are outlined in the table below.

| Application Area | Role of this compound | Potential Properties and Functions |

| Specialty Polymers | Monomer in polymerization reactions. taylorandfrancis.commdpi.com | Polymers with sulfonamide side chains, potentially with enhanced thermal and chemical stability. chemimpex.com |

| Functional Coatings | Component of polymer films. chemimpex.com | Improved adhesion, durability, and resistance to environmental degradation. |

| Smart Materials | Building block for responsive polymers. | The sulfonamide and bromo-aryl groups can be modified to respond to stimuli like pH or light. |

Design and Synthesis of Advanced Chemical Probes and Tools Based on this compound Scaffolds

The sulfonamide moiety is a common feature in many biologically active compounds and has been successfully incorporated into chemical probes for studying biological systems. nih.govacs.org The this compound scaffold offers a versatile platform for the design of such tools.

Targeted Enzyme Inhibitors: Sulfonamides are known to inhibit various enzymes. The this compound structure could be modified to create potent and selective inhibitors for specific enzymes, such as focal adhesion kinase (FAK), which is implicated in cancer. nih.gov

Fluorescent Probes: By attaching a fluorophore to the scaffold, either through modification of the allyl group or the aromatic ring, fluorescent probes can be developed for imaging and sensing applications in living cells. nih.gov For example, sulfonamide-containing naphthalimides have been synthesized as fluorescent probes for tumor imaging. nih.gov

Affinity-Based Probes: The allyl group can be functionalized with a reactive group for covalent labeling of target proteins. The bromo-substituent can be used to attach affinity tags or reporter molecules, facilitating the identification of protein targets and the study of protein-ligand interactions. ljmu.ac.uk

The potential of this compound in designing chemical probes is summarized below.

| Type of Chemical Probe | Design Strategy | Potential Application |

| Enzyme Inhibitors | Modification of the scaffold to fit the active site of a target enzyme. nih.govacs.org | Development of new therapeutic agents or research tools for studying enzyme function. |

| Fluorescent Probes | Incorporation of a fluorophore onto the molecule. nih.gov | Real-time imaging of biological processes and detection of specific analytes in cells. |

| Affinity-Based Probes | Introduction of a reactive group and a reporter tag. ljmu.ac.uk | Identification and characterization of protein targets and their functions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-allyl-2-bromobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-bromobenzenesulfonyl chloride with allylamine under reflux in anhydrous solvents (e.g., dichloromethane). Optimization strategies include:

- Catalyst Screening : Use of DMF as a catalyst in thionyl chloride-mediated reactions to enhance reactivity .

- Temperature Control : Maintaining temperatures between 0–5°C during sulfonamide coupling to minimize side reactions .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) to isolate the product. Yield improvements (70–85%) are achievable by adjusting stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Multi-technique validation is critical:

- NMR Spectroscopy : H and C NMR confirm allyl group integration (δ 5.2–5.8 ppm for vinyl protons) and sulfonamide NH resonance (δ 8.1–8.3 ppm) .

- X-ray Crystallography : Resolves bond angles (C-S-N ≈ 107°) and Br···O halogen bonding interactions (2.9–3.1 Å), critical for structural validation .

- Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H] at m/z 318.9842) .

Advanced Research Questions

Q. How do substituent variations (e.g., allyl vs. cyclopropyl groups) influence the crystallographic and electronic properties of bromobenzenesulfonamide derivatives?

- Methodological Answer : Substituent effects are studied via comparative crystallography and DFT calculations:

- Crystal Packing : Allyl groups induce torsional strain (C-C-C angle ≈ 120°), reducing packing efficiency vs. planar cyclopropyl derivatives .

- Electronic Effects : Bromine’s electron-withdrawing nature lowers sulfonamide NH acidity (pKa ≈ 9.2) compared to chloro analogs (pKa ≈ 8.7), impacting reactivity in nucleophilic substitutions .

- Data Source : Crystallographic datasets (CCDC codes in ) and Hirshfeld surface analysis quantify intermolecular interactions .

Q. What methodological approaches are recommended for resolving contradictions between spectroscopic data and computational modeling predictions in sulfonamide derivatives?

- Methodological Answer : Address discrepancies systematically:

- Validation Protocols : Repeat NMR experiments at higher field strengths (600 MHz+) to resolve overlapping signals. Cross-check with IR (sulfonamide S=O stretches at 1150–1350 cm) .

- Computational Refinement : Adjust DFT functionals (e.g., B3LYP-D3 vs. M06-2X) to better model van der Waals interactions in crystal lattices .

- Case Study : In N-allyl derivatives, X-ray data confirmed a 5° deviation in dihedral angles vs. DFT predictions, attributed to crystal packing forces .

Q. How does the bromine atom’s position and electronic effects impact the sulfonamide group’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s meta/para positioning alters electronic landscapes:

- Suzuki Coupling : Para-bromo derivatives show higher reactivity (yield: 78%) with arylboronic acids vs. ortho-bromo (yield: 52%) due to reduced steric hindrance .

- SNAr Reactions : Electron-deficient sulfonamides (Br at ortho) undergo nucleophilic aromatic substitution at 80°C with KCO in DMF, while para-bromo analogs require harsher conditions (120°C) .

- Kinetic Data : Hammett plots (σ ≈ 0.23 for Br) correlate substituent effects with reaction rates .

Q. What strategies are employed to assess the stability of this compound under varying pH and solvent conditions?

- Methodological Answer : Accelerated stability studies include:

- pH Profiling : Monitor degradation via HPLC at pH 2–12. The compound is stable in acidic conditions (pH 2–6; <5% degradation over 24h) but hydrolyzes in basic media (pH 12; 40% degradation) .

- Solvent Compatibility : Stability in DMSO > methanol > water (half-life: 72h, 48h, 2h, respectively) .

- Thermal Analysis : TGA shows decomposition onset at 180°C, critical for storage guidelines .

Methodological Notes

- Data Contradiction Analysis : Cross-reference crystallographic (CCDC), spectroscopic, and computational datasets to resolve ambiguities .

- Advanced Applications : While biological activity is hinted at in sulfonamide derivatives (e.g., enzyme inhibition), focus on structural analogs from crystallography studies for reliable hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.